molecular formula C13H19BrN2 B1397938 5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine CAS No. 1093217-92-5

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine

Cat. No. B1397938
M. Wt: 283.21 g/mol
InChI Key: OUQDUTRBWMNWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine can be represented by the InChI code: 1S/C13H19BrN2/c1-10(2)16-8-6-14-7-9-15-13(16)11-4-3-5-12(14)11/h3-5,10H,6-9H2,1-2H3 .

Scientific Research Applications

Synthesis and Material Applications

The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions highlights the utility of pyridine compounds in developing new materials with potential applications in chiral dopants for liquid crystals. Density Functional Theory (DFT) studies support the synthesis process, indicating the compounds' potential for various material applications, including anti-thrombolytic and biofilm inhibition activities. For instance, specific derivatives demonstrated significant activities against clot formation in human blood and against Escherichia coli, showcasing their biological relevance (Gulraiz Ahmad et al., 2017).

Photophysical Properties

Research into heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including pyridine derivatives, explores their electrochemical and photophysical properties. This study underscores the role of the ancillary ligand in color tuning for applications in organic light-emitting devices (OLEDs) and potential in biological labeling, providing insights into the versatile applications of pyridine derivatives in both electronics and bioimaging (S. Stagni et al., 2008).

Antimicrobial Activity

The synthesis of 4-pyrrolidin-3-cyanopyridine derivatives from bromopyridine substrates and their evaluation for antimicrobial activity against a range of bacteria showcase the potential of bromopyridine derivatives in developing new antimicrobial agents. This research suggests the importance of structural modifications in enhancing biological activities, with several derivatives showing significant inhibitory concentrations (A. Bogdanowicz et al., 2013).

Halogen-rich Intermediates for Synthesis

The development of halogen-rich pyridine intermediates for the synthesis of pentasubstituted pyridines illustrates the role of pyridine derivatives as versatile building blocks in medicinal chemistry. This research presents a straightforward approach to synthesizing complex pyridine structures, emphasizing the compound's utility in facilitating diverse chemical manipulations and highlighting its importance in drug discovery and development (Yong-Jin Wu et al., 2022).

properties

IUPAC Name

5-bromo-2-(1-propan-2-ylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-10(2)16-7-5-11(6-8-16)13-4-3-12(14)9-15-13/h3-4,9-11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQDUTRBWMNWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine

Synthesis routes and methods

Procedure details

5-Bromo-1′,2′,3′,4′,5′,6′-hexahydro-[2,4′]bipyridinyl (6.7 g, 18.9 mmol) was dissolved in 2% acetic acid in MeOH (40 ml). Propanone (8 mL, 113 mmol) and Na(CN)BH3 (3.6 g, 57 mmol) were added. The reaction mixture was stirred at RT over night. LC-MS showed only product. The reaction mixture was added 1N HCl filtered and evaporated in vacuo. The compound was dissolved in water pH was adjusted to PH=12 extracted with DCM (3×200 mL). The DCM phase was dried with Na2CO3 filtered and evaporation gave 4.4 g (82%) white crystals.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na(CN)BH3
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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